METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

概要

説明

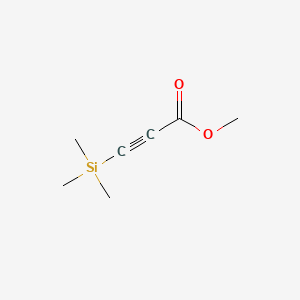

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is an organic compound with the chemical formula C7H12O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the field of pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE can be synthesized through the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in a dry solvent like benzene .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .

化学反応の分析

Conversion to Sodium 3-trimethylsilyltetradeuteriopropionate

The trimethylsilyl lower alkyl propiolate can be converted to sodium 3-trimethylsilylpropionate or its 2,2,3,3-d derivative via a procedure outlined by Pohl et al .

Procedure I: Sodium salt of 3-(trimethylsilyl) propionic acid-d

-

Step A: Preparation of 3-(trimethylsilyl) methyl propionate-d

-

Step B: Preparation of the sodium salt of 3-(trimethylsilyl) propionic acid-d

-

Add deuterium oxide (650 ml) to a 2-liter, 1-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, condenser, drying tube, and heating mantle .

-

Add sodium metal (45 g) to form approximately a 10% sodium deuteroxide solution .

-

Begin stirring the solution and add 3-(trimethylsilyl) methyl propionate (275 g, 1.7 mole) at a fast dropwise rate .

-

Reflux the reaction mixture for about half an hour after completing the addition, then cool slowly with continued stirring .

-

Add 37% hydrochloric acid (200 g) dropwise at a rapid rate with continued stirring. The insoluble acid is visible as the top layer, while the excess hydrochloric acid and the formed sodium chloride remain in the bottom layer .

-

Separate the top layer and place the acid layer in a 2-liter beaker, then add water (600 ml) .

-

Titrate the two-layer system with 2 N sodium hydroxide to pH 8 while cooling in an ice water bath .

-

Add ether and remove any precipitate by filtration, then flash evaporate the filtrate to yield a syrupy residue .

-

Take up the residue in isopropyl alcohol and flash evaporate again .

-

Recrystallize the product from absolute alcohol and purify by redissolving in hot ethanol, allowing the solution to cool, and removing the solvent by flash evaporation, which provides a 90% yield of the sodium salt of 3-(trimethylsilyl) propionic acid-d sodium salt, M.P. 310°C .

-

Reactions with Ketones

3-(Trialkylsilyl)propargyl carboxylates react with ketones via a one-pot enol silane formation-alkylation-cyclization-desilylation sequence to yield 2-methyl-3,5-disubstituted furans at room temperature in the presence of TMSOTf and Et3N .

科学的研究の応用

Organic Synthesis

MTSP serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. Its utility is evident in:

- Silylation Reactions : The trimethylsilyl group enhances the nucleophilicity of substrates, facilitating reactions such as nucleophilic substitutions and additions.

- Preparation of Propionic Acid Derivatives : MTSP is used to synthesize sodium 3-trimethylsilylpropionate, which acts as a water-soluble standard for NMR spectroscopy .

Pharmaceutical Industry

In pharmaceuticals, MTSP plays a critical role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

- Drug Development : MTSP is utilized in the synthesis of various drug candidates due to its ability to introduce functional groups that enhance biological activity.

- Formulation : It serves as a building block for creating emulsifying agents that improve drug delivery systems .

Material Science

MTSP is also significant in material science, particularly in the development of advanced materials such as:

- OLEDs (Organic Light Emitting Diodes) : MTSP is employed as an intermediate in the synthesis of OLED materials, contributing to their efficiency and stability .

- Silicone Polymers : The compound is used to create silicone-based materials with enhanced properties for industrial applications .

Analytical Chemistry

In analytical chemistry, MTSP is recognized for its role as a reagent in various analytical techniques:

- NMR Spectroscopy : Its derivatives are used as internal standards for NMR analysis due to their predictable chemical shifts .

- Chromatography : MTSP can be utilized in HPLC methods for separating complex mixtures .

Case Study 1: Synthesis of Sodium 3-Trimethylsilylpropionate

A notable application of MTSP is in the synthesis of sodium 3-trimethylsilylpropionate, which serves as a standard for NMR spectroscopy. The process involves:

- Reacting MTSP with deuterium oxide to form deuterated derivatives.

- Utilizing triethylamine to facilitate the reaction under controlled conditions.

This method demonstrates the efficiency and high yield achievable with MTSP as an intermediate .

Case Study 2: Development of OLED Materials

Research has shown that incorporating MTSP into OLED formulations significantly enhances light emission efficiency. The trimethylsilyl group improves solubility and film-forming properties, leading to better device performance. This application underscores the importance of MTSP in advancing display technologies .

作用機序

The mechanism of action of methyl (trimethylsilyl)propiolate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The triple bond allows for addition reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Methyl propiolate: Lacks the trimethylsilyl group, making it more reactive and less stable.

Ethyl (trimethylsilyl)propiolate: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and applications.

Uniqueness: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is unique due to the presence of the trimethylsilyl group, which imparts stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries .

生物活性

Methyl 3-(trimethylsilyl)propiolate (MTSP) is an organic compound with the chemical formula CHOSi, recognized for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Overview of this compound

MTSP is a derivative of propiolic acid, characterized by the presence of a trimethylsilyl group. This structural feature enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions. Its unique properties allow it to participate in substitution and addition reactions, which are crucial for synthesizing pharmaceuticals and other biologically active compounds .

Mechanisms of Biological Activity

The biological activity of MTSP can be attributed to several factors:

- Reactivity : The triple bond in the propiolate moiety allows MTSP to undergo addition reactions with various biomolecules, potentially leading to the formation of biologically active derivatives.

- Stability : The trimethylsilyl group acts as a protecting group, enhancing the compound's stability under physiological conditions, which may influence its interactions with biological targets.

- Biomolecular Interactions : MTSP and its derivatives have been studied for their interactions with proteins and nucleic acids, indicating potential roles in drug development and therapeutic applications.

Case Studies

-

N-Heterocyclic Carbene Catalyzed Reactions :

A study demonstrated that N-Heterocyclic carbenes (NHCs) can catalyze the addition of MTSP to aldehydes, leading to the formation of valuable intermediates for pharmaceutical synthesis. This reaction highlights MTSP's versatility as a building block in organic chemistry . -

Potential Anticancer Activity :

In vitro studies have indicated that derivatives of MTSP exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting that MTSP could be explored as a lead compound for anticancer drug development . -

Metabolomic Profiling :

Recent metabolomic studies have shown that exposure to MTSP can alter metabolic pathways in cells, impacting levels of key metabolites involved in cellular stress responses. These findings suggest that MTSP may have applications in understanding metabolic diseases or developing therapeutic strategies .

Comparative Analysis

To better understand the biological activity of MTSP, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl propiolate | Lacks trimethylsilyl group | Higher reactivity; less stable |

| Ethyl (trimethylsilyl)propiolate | Ethyl group instead of methyl | Similar reactivity; different stability |

| Propionic acid | No silylation; simple carboxylic acid | Limited biological activity |

特性

IUPAC Name |

methyl 3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGHAMBKHIDZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340005 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42201-71-8 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。